N-Methoxy-N-methylcyclopropanecarboxamide

説明

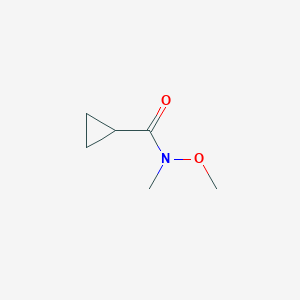

Structure

3D Structure

特性

IUPAC Name |

N-methoxy-N-methylcyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-7(9-2)6(8)5-3-4-5/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQYRPZAMBNATNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1CC1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00576199 | |

| Record name | N-Methoxy-N-methylcyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147356-78-3 | |

| Record name | N-Methoxy-N-methylcyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00576199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methoxy-N-methylcyclopropanecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Methoxy-N-methylcyclopropanecarboxamide

An Essential Building Block for Controlled Ketone Synthesis and Advanced Drug Discovery

Abstract

N-Methoxy-N-methylcyclopropanecarboxamide (CAS Number: 147356-78-3) is a highly valuable synthetic intermediate, prized for its role as a stable and versatile acylating agent. As a member of the Weinreb-Nahm amide class, it enables the precise and high-yield synthesis of cyclopropyl ketones from a wide array of organometallic reagents, ingeniously avoiding the common pitfall of over-addition that plagues reactions with simpler acyl derivatives. This guide provides an in-depth examination of its chemical properties, a detailed, field-proven synthesis protocol, and a mechanistic exploration of its core reactivity. Furthermore, it highlights the strategic importance of the cyclopropyl moiety in modern medicinal chemistry, underscoring the compound's significance as a key building block for drug development professionals in crafting complex, metabolically robust, and biologically active molecules.

Introduction: A Tale of Two Moieties

At its core, the utility of this compound stems from the synergistic interplay of two critical structural features: the Weinreb amide functionality and the cyclopropyl ring. Understanding these components is key to appreciating the molecule's central role in advanced organic synthesis.

The Weinreb Amide: Architect of Control

First reported by Steven M. Weinreb and Steven Nahm in 1981, the N-methoxy-N-methylamide, or "Weinreb amide," revolutionized ketone synthesis.[1][2] Traditional methods using organometallic reagents (like Grignard or organolithium reagents) with acid chlorides or esters are notoriously difficult to control. The ketone product, once formed, is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of undesired tertiary alcohols.[3][4]

Weinreb amides solve this problem with elegant simplicity. Upon nucleophilic attack, they form a stable, five-membered chelated tetrahedral intermediate.[1][5] This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup is performed.[2][6] This critical pause in the reaction sequence prevents the over-addition of the organometallic reagent, ensuring a clean and high-yield conversion to the desired ketone.[5][7] This inherent stability and predictable reactivity make Weinreb amides a trusted tool for complex, multi-step syntheses.[8][9]

The Cyclopropyl Ring: A Privileged Scaffold in Medicinal Chemistry

The cyclopropane ring is far more than a simple three-carbon cycloalkane; it is a "versatile player" in drug design.[10] Its incorporation into drug candidates is a deliberate strategy to address multiple challenges in discovery and development.[11][12]

Key advantages conferred by the cyclopropyl group include:

-

Metabolic Stability: The C-H bonds of a cyclopropane ring are shorter and stronger than those in typical alkanes, making them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[10][13] This can increase a drug's half-life and improve its pharmacokinetic profile.[14]

-

Structural Rigidity: The ring's strained and rigid nature can lock a molecule into a specific, bioactive conformation.[14] This conformational constraint can lead to enhanced binding potency and selectivity for its biological target, thereby reducing off-target effects.[10][12]

-

Modulation of Physicochemical Properties: As a lipophilic bioisostere, the cyclopropyl group can be used to fine-tune properties like permeability and pKa, which can be crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[10][12]

By combining the synthetic control of the Weinreb amide with the desirable pharmaceutical properties of the cyclopropyl ring, this compound emerges as a powerful and enabling reagent for researchers.

Physicochemical & Spectroscopic Data

The fundamental properties of this compound are summarized below. These data are essential for reaction planning, safety assessment, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 147356-78-3 | [15][16] |

| Molecular Formula | C₆H₁₁NO₂ | [16] |

| Molecular Weight | 129.16 g/mol | [16][17] |

| IUPAC Name | This compound | [16][18] |

| Appearance | Colorless to pale yellow liquid | [18][19] |

| Density | ~0.978 g/mL | [20] |

| Boiling Point | 138-139 °C | [20] |

| Flash Point | 36 °C | [20] |

| InChI Key | IQYRPZAMBNATNQ-UHFFFAOYSA-N | [17][18] |

| SMILES | CN(C(=O)C1CC1)OC | [16] |

Synthesis: The Weinreb-Nahm Acylation

The most direct and reliable synthesis of this compound involves the reaction of a cyclopropanecarboxylic acid derivative with N,O-dimethylhydroxylamine. The use of the acid chloride is a common and efficient laboratory-scale method.[1]

Synthesis Workflow Diagram

The overall process, from commercially available starting materials to the purified product, is a robust two-step sequence. First, the carboxylic acid is converted to the more reactive acid chloride, which is then coupled with N,O-dimethylhydroxylamine.

Sources

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. Weinreb ketone synthesis - 博客 | 文学城 [blog.wenxuecity.com]

- 3. m.youtube.com [m.youtube.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]

- 6. Weinreb Ketone Synthesis [organic-chemistry.org]

- 7. Weinreb amides [pubsapp.acs.org]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scientificupdate.com [scientificupdate.com]

- 12. researchgate.net [researchgate.net]

- 13. hyphadiscovery.com [hyphadiscovery.com]

- 14. nbinno.com [nbinno.com]

- 15. chemscene.com [chemscene.com]

- 16. This compound | C6H11NO2 | CID 15643267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. This compound | 147356-78-3 [sigmaaldrich.com]

- 18. This compound | 147356-78-3 [sigmaaldrich.com]

- 19. Cyclopropanecarbonyl Chloride | 4023-34-1 [chemicalbook.com]

- 20. 147356-78-3 [chembk.com]

An In-Depth Technical Guide to N-Methoxy-N-methylcyclopropanecarboxamide: Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-Methoxy-N-methylcyclopropanecarboxamide, a versatile Weinreb amide that serves as a critical building block in modern organic synthesis. We will delve into its core structure, detail its synthesis, provide a thorough analytical profile, and present its application in the controlled formation of cyclopropyl ketones, a motif of growing importance in medicinal chemistry.[1] This document is designed to bridge the gap between theoretical knowledge and practical application, offering field-proven insights into the effective use of this valuable reagent.

The Strategic Advantage of this compound in Synthesis

The utility of this compound (CAS No. 147356-78-3) lies in its identity as a Weinreb amide.[2] First introduced by Steven M. Weinreb and Steven Nahm in 1981, this class of N-methoxy-N-methylamides provides a superior method for the synthesis of ketones and aldehydes from highly reactive organometallic reagents. The fundamental challenge in using potent nucleophiles like Grignard or organolithium reagents with traditional acylating agents (e.g., esters or acid chlorides) is the propensity for over-addition. The initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol byproduct. This significantly reduces the yield of the desired ketone.

This compound circumvents this problem through the formation of a stable, chelated tetrahedral intermediate upon nucleophilic attack. This intermediate is stable at low temperatures and only collapses to the ketone upon acidic workup, preventing the undesired second addition. This controlled reactivity makes it an indispensable tool for the precise construction of complex molecules, particularly in the synthesis of pharmaceutical intermediates where the cyclopropyl moiety can enhance biological activity.[1]

Molecular Structure and Physicochemical Properties

This compound possesses a compact and rigid structure dominated by the strained cyclopropane ring. This feature is often exploited in drug design to introduce conformational constraints.

Molecular Formula: C₆H₁₁NO₂[2]

Molecular Weight: 129.16 g/mol [2]

Chemical Structure:

Caption: 2D Structure of this compound.

Physicochemical Data:

| Property | Value | Source |

| CAS Number | 147356-78-3 | PubChem[2] |

| Appearance | White powder | Pharmaceutical Grade Suppliers[3] |

| Boiling Point | 151.5 ± 23.0 °C (Predicted) | Chemical Suppliers |

| Density | 1.126 ± 0.06 g/cm³ (Predicted) | Chemical Suppliers |

| Storage | 2-8°C, sealed in a dry environment | BLD Pharm[4] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the reaction of cyclopropanecarbonyl chloride with N,O-dimethylhydroxylamine hydrochloride. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed.

Reaction Scheme:

Caption: Synthesis of this compound.

Detailed Experimental Protocol:

-

Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents).

-

Solvent: Add anhydrous dichloromethane.

-

Base Addition: Cool the mixture to 0 °C in an ice bath and add triethylamine or pyridine (2.2 equivalents) dropwise.

-

Addition of Acid Chloride: While maintaining the temperature at 0 °C, slowly add cyclopropanecarbonyl chloride (1.0 equivalent) to the stirred solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by silica gel column chromatography to yield the pure this compound.

Spectroscopic and Analytical Characterization

¹H NMR (Proton Nuclear Magnetic Resonance):

-

N-CH₃: A singlet expected around δ 3.2 ppm.

-

O-CH₃: A singlet expected around δ 3.7 ppm.

-

Cyclopropyl CH: A multiplet expected around δ 1.5-1.8 ppm.

-

Cyclopropyl CH₂: Multiplets expected in the range of δ 0.7-1.0 ppm.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

C=O (Amide Carbonyl): Expected in the range of δ 170-175 ppm.

-

O-CH₃: Expected around δ 61 ppm.

-

N-CH₃: Expected around δ 33 ppm.

-

Cyclopropyl CH: Expected around δ 12-16 ppm.

-

Cyclopropyl CH₂: Expected around δ 7-10 ppm.

IR (Infrared) Spectroscopy:

-

C=O Stretch (Amide): A strong absorption band is expected in the region of 1660-1680 cm⁻¹.

-

C-H Stretch (Aliphatic): Bands are expected in the 2850-3000 cm⁻¹ region.

-

C-N Stretch: Expected in the 1400-1450 cm⁻¹ region.

MS (Mass Spectrometry):

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 129.

-

Fragmentation: Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃, m/z = 31) and the N-methyl group (-NCH₃, m/z = 29).

Reactivity and Application in the Synthesis of Cyclopropyl Ketones

The primary application of this compound is in the synthesis of cyclopropyl ketones via reaction with organometallic reagents. This transformation is highly efficient and selective.

General Reaction Scheme:

Caption: Reaction of this compound.

Representative Protocol: Synthesis of Cyclopropyl Phenyl Ketone

This protocol describes the reaction of this compound with phenylmagnesium bromide to yield cyclopropyl phenyl ketone.

-

Setup: In a flame-dried, three-necked flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Add a solution of phenylmagnesium bromide (1.1 to 1.2 equivalents, typically 1.0 M in THF) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: Stir the mixture at 0 °C for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching: Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude cyclopropyl phenyl ketone can then be purified by silica gel column chromatography.

Safety and Handling

This compound is a chemical reagent and should be handled with appropriate safety precautions in a well-ventilated fume hood.[10][11][12]

-

Hazards: May be a flammable liquid and vapor.[2] It is harmful if swallowed, in contact with skin, or inhaled.[2] It can also cause skin and serious eye irritation.[2]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[10][11]

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10][11] Wash hands thoroughly after handling.[10][11]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[4] Recommended storage is at 2-8°C.[4]

Conclusion

This compound is a highly effective and versatile reagent for the synthesis of cyclopropyl ketones. Its ability to undergo controlled, single addition with potent organometallic nucleophiles addresses a fundamental challenge in organic synthesis. This guide has provided a detailed overview of its structure, synthesis, analytical characteristics, and a practical application protocol. For researchers in drug discovery and development, the strategic use of this Weinreb amide can facilitate the efficient and high-yield synthesis of molecules containing the valuable cyclopropyl ketone motif.

References

- AK Scientific, Inc. (n.d.). N-Methoxy-N,1-dimethylcyclopropanecarboxamide Safety Data Sheet.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15643267, this compound. Retrieved from [Link]

- Enamine. (n.d.). Safety Data Sheet.

- Recochem Inc. (n.d.). Safety Data Sheet.

- Tokyo Chemical Industry. (2025). Safety Data Sheet.

- Wenxipharm. (n.d.). Pharmaceutical Grade CAS 147356-78-3 with competitive price.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12990999, N-Methoxy-N-methyl-3-cyclopentenecarboxamide. Retrieved from [Link]

- Google Patents. (n.d.). US12240828B2 - Heteroaromatic compounds as vanin inhibitors.

- BLD Pharm. (n.d.). 147356-78-3|this compound.

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

BIOFOUNT. (n.d.). 147356-78-3|this compound. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11769007, N-methoxy-N-methylcyclohexanecarboxamide. Retrieved from [Link]

-

National Institutes of Health. (2025). Preparation of Radical Clocks Bearing Carbonyl Groups: Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide. Retrieved from [Link]

- Semantic Scholar. (n.d.). An Improved Synthesis of Cyclopropyl Phenyl Ketone and Related Substances.

-

MDPI. (n.d.). Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. Retrieved from [Link]

- Google Patents. (n.d.). WO2022038098A1 - Process for the preparation of phenyl ketones.

-

Chemsrc. (2025). CAS#:167303-65-3 | N-Methoxy-N-methylcyclopentanecarboxamide. Retrieved from [Link]

- Google Patents. (n.d.). CN107337595A - Synthetic process of cyclopentyl phenyl ketone.

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10866371, N-Methoxy-N,2-dimethylpropanamide. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound | C6H11NO2 | CID 15643267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pharmaceutical Grade CAS 147356-78-3 with competitive price, CasNo.147356-78-3 Zhuozhou Wenxi import and Export Co., Ltd China (Mainland) [zzwenxi.lookchem.com]

- 4. 147356-78-3|this compound|BLD Pharm [bldpharm.de]

- 5. This compound(147356-78-3) 1H NMR [m.chemicalbook.com]

- 6. 147356-78-3|this compound|BLD Pharm [bldpharm.com]

- 7. 147356-78-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 8. 147356-78-3 | this compound | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]

- 9. 147356-78-3|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 10. aksci.com [aksci.com]

- 11. enamine.enamine.net [enamine.enamine.net]

- 12. recochem.com [recochem.com]

An In-depth Technical Guide to N-Methoxy-N-methylcyclopropanecarboxamide

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with N-Methoxy-N-methylcyclopropanecarboxamide. It delves into the core physicochemical properties, synthesis, and applications of this versatile reagent, grounding theoretical knowledge in practical, field-proven insights.

Core Molecular Profile

This compound, a specialized Weinreb amide, is a valuable building block in modern organic synthesis. Its structure, featuring a stable amide linked to a strained cyclopropyl ring, offers unique reactivity for constructing complex molecular architectures.

Physicochemical and Structural Data

Precise knowledge of a compound's molecular weight and properties is fundamental for stoichiometric calculations in synthesis and for analytical characterization. The key identifiers and properties of this compound are summarized below.[1][2]

| Property | Value | Source |

| Molecular Weight | 129.16 g/mol | PubChem[2] |

| Molecular Formula | C₆H₁₁NO₂ | PubChem[2] |

| Exact Mass | 129.078978594 Da | PubChem[2] |

| CAS Number | 147356-78-3 | ChemicalBook, PubChem[2][3] |

| IUPAC Name | This compound | PubChem[2] |

| SMILES | CN(C(=O)C1CC1)OC | PubChem[2] |

| Boiling Point (Predicted) | 151.5 ± 23.0 °C | LookChem[1] |

| Density (Predicted) | 1.126 ± 0.06 g/cm³ | LookChem[1] |

| Storage Temperature | 2-8°C | LookChem[1] |

Molecular Structure Visualization

The structure of this compound is fundamental to its function. The Weinreb amide moiety provides a stable, yet reactive handle, while the cyclopropyl group introduces conformational rigidity.

Caption: 2D structure of this compound.

The Role of Weinreb Amides in Synthesis

Mechanism and Advantage

N-Methoxy-N-methylamides are a class of compounds known as Weinreb amides. Their primary utility stems from their unique reactivity with organometallic reagents (e.g., Grignard or organolithium reagents).[4][5] The reaction proceeds through a stable, chelated tetrahedral intermediate.[4][6] This intermediate resists collapse and prevents the common problem of over-addition, which often plagues reactions with more reactive acylating agents like esters or acid chlorides.[4][5][6] An acidic workup is required to hydrolyze the intermediate, yielding a ketone as the final product.[4][5] This controlled, single addition allows for the clean and high-yield synthesis of ketones and, subsequently, aldehydes via reduction.[4][6]

Applications in Drug Discovery and Development

The reliability of the Weinreb amide reaction makes it a cornerstone in medicinal chemistry for synthesizing key intermediates.[4] For example, a Weinreb amide approach was successfully used to prepare a key intermediate for the antiviral drug Remdesivir on a kilogram scale, eliminating over-addition side reactions.[7] The cyclopropyl motif introduced by this specific reagent is also of high interest in pharmaceutical chemistry, as the strained ring can impart favorable conformational constraints or metabolic stability to drug candidates.[8] Furthermore, the amide functionality can serve as a directing group in transition metal-catalyzed C-H functionalization, enabling late-stage diversification of complex molecules.[4][6]

Caption: Generalized workflow of a Weinreb ketone synthesis.

Synthesis and Purification Protocol

The synthesis of this compound is typically achieved by reacting cyclopropanecarbonyl chloride with N,O-dimethylhydroxylamine.

Materials and Equipment

-

Cyclopropanecarbonyl chloride

-

N,O-dimethylhydroxylamine hydrochloride

-

Base (e.g., Pyridine or Triethylamine)

-

Anhydrous solvent (e.g., Dichloromethane, THF)

-

Standard glassware for organic synthesis (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

-

Chromatography equipment (silica gel, solvents)

Step-by-Step Synthesis Protocol

This protocol is a representative example. Researchers should consult specific literature procedures for detailed reaction conditions.[3]

-

Preparation : In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve N,O-dimethylhydroxylamine hydrochloride in anhydrous dichloromethane.

-

Basification : Cool the solution in an ice bath (0°C) and slowly add a suitable base (e.g., triethylamine or pyridine) to neutralize the hydrochloride salt and liberate the free amine.

-

Acylation : While maintaining the temperature at 0°C, add a solution of cyclopropanecarbonyl chloride in dichloromethane dropwise via a pressure-equalizing dropping funnel.

-

Reaction : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 12-15 hours) until the reaction is complete (monitored by TLC or LC-MS).[3]

-

Workup : Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute acid (e.g., 1.0 N HCl), saturated sodium bicarbonate solution, and brine.[3]

-

Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3][9]

-

Purification : The resulting crude product is typically a red or yellow oil.[10] Purify the crude material by column chromatography on silica gel to afford the pure this compound.[3]

Analytical Characterization

To confirm the identity and purity of the synthesized product, a combination of analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.

-

Mass Spectrometry (MS) : Techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) are used to confirm the molecular weight of the compound by identifying the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺). The exact mass should align with the calculated value of 129.078978594 Da.[2]

-

Infrared (IR) Spectroscopy : IR spectroscopy can be used to identify the presence of key functional groups, particularly the characteristic strong absorbance of the amide carbonyl (C=O) group.

Safety, Handling, and Storage

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Handling : Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.[11][12]

-

Storage : Store the compound in a tightly sealed container in a cool, dry place.[8] Recommended storage temperatures are between 2-8°C.[1] Keep away from strong oxidizing agents.

-

Disposal : Dispose of chemical waste in accordance with local, state, and federal regulations.

References

-

This compound. LookChem. [Link]

-

This compound. PubChem, National Center for Biotechnology Information. [Link]

-

This compound. MySkinRecipes. [Link]

-

The Science Behind Weinreb Amides: Applications of 2-Chloro-N-methoxy-N-methylacetamide in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Preparation of Radical Clocks Bearing Carbonyl Groups: Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide. National Institutes of Health (NIH). [Link]

-

N-Methoxy-N-methyl-3-cyclopentenecarboxamide. PubChem, National Center for Biotechnology Information. [Link]

-

Weinreb Amide Approach to the Practical Synthesis of a Key Remdesivir Intermediate. ACS Publications, The Journal of Organic Chemistry. [Link]

-

Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. National Institutes of Health (NIH), PMC. [Link]

-

Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. National Institutes of Health (NIH). [Link]

-

N-methoxy-N-methylcyclohexanecarboxamide. PubChem, National Center for Biotechnology Information. [Link]

-

Safety data sheet. CPAChem. [Link]

-

1-Fluoro-N-methoxy-N-methylcyclopropane-1-carboxamide. Hoffman Fine Chemicals. [Link]

-

N-Methoxy-N-methylcyanoformamide. Organic Syntheses Procedure. [Link]

-

Material Safety Data Sheet - Diethylene glycol monobutyl ether. Cole-Parmer. [Link]

-

DIETHYLENE GLYCOL MONOBUTYL ETHER FOR SYNTHESIS. Loba Chemie. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. This compound | C6H11NO2 | CID 15643267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 147356-78-3 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound [myskinrecipes.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Preparation of Radical Clocks Bearing Carbonyl Groups: Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9’-fluorene]-2-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

- 12. lobachemie.com [lobachemie.com]

Foreword: The Strategic Value of the Cyclopropyl Moiety and the Weinreb Amide

An In-Depth Technical Guide to the Synthesis of N-Methoxy-N-methylcyclopropanecarboxamide

In the landscape of modern drug discovery and fine chemical synthesis, the cyclopropyl ring stands out as a "privileged" structural motif. Its inherent ring strain imparts unique conformational rigidity and electronic properties, often leading to enhanced metabolic stability, improved potency, and desirable pharmacokinetic profiles in bioactive molecules.[1] Consequently, the development of robust and versatile methods for introducing this three-membered ring is of paramount importance to the research scientist.

This guide focuses on the synthesis of this compound, a key intermediate that combines the utility of the cyclopropyl group with the exceptional synthetic control of the Weinreb-Nahm amide. First reported in 1981 by Steven M. Weinreb and Steven Nahm, the N-methoxy-N-methylamide (Weinreb amide) functionality provides a superior method for the synthesis of ketones and aldehydes.[2][3] Its distinct advantage lies in its reaction with potent organometallic nucleophiles (such as Grignard or organolithium reagents), which halts cleanly at the ketone stage, preventing the common issue of over-addition that yields tertiary alcohols.[2][4]

This prevention of over-addition is not serendipitous; it is the direct result of the formation of a stable, five-membered chelated tetrahedral intermediate upon nucleophilic attack. This intermediate is stable at low temperatures and only collapses to the ketone upon acidic workup. It is this mechanistic elegance that makes the Weinreb amide a cornerstone of predictable and high-yield synthesis.[5] This guide provides an in-depth exploration of the primary synthetic routes to this compound, offering not just protocols, but the underlying chemical logic to empower researchers in their experimental design.

Physicochemical & Structural Data

A summary of the key properties for this compound is presented below for reference.

| Property | Value | Source |

| IUPAC Name | This compound | [6] |

| CAS Number | 147356-78-3 | [6] |

| Molecular Formula | C₆H₁₁NO₂ | [6] |

| Molecular Weight | 129.16 g/mol | [6] |

| Appearance | Typically a colorless to pale yellow oil/liquid | - |

| Boiling Point | Data not widely published; distillation under reduced pressure is common | - |

Core Synthetic Pathways

The synthesis of this compound can be approached from several common starting materials. The choice of pathway often depends on the availability of precursors, scale, and the presence of other functional groups in more complex substrates.

Pathway 1: Acylation of N,O-Dimethylhydroxylamine with Cyclopropanecarbonyl Chloride

This is the most direct and frequently employed method. It relies on the standard Schotten-Baumann-type conditions for amide formation from a highly reactive acyl chloride.

Causality and Mechanism: The reaction is an acyl substitution. Cyclopropanecarbonyl chloride is a potent electrophile. The nitrogen atom of N,O-dimethylhydroxylamine acts as the nucleophile. A non-nucleophilic base, such as pyridine or triethylamine, is essential. Its primary role is to neutralize the hydrochloride salt of the amine, liberating the free amine for reaction.[7][8] A second equivalent of the base is required to scavenge the hydrochloric acid that is generated as a byproduct of the condensation, driving the reaction to completion.

Caption: Workflow for synthesis from cyclopropanecarbonyl chloride.

Pathway 2: Direct Coupling of Cyclopropanecarboxylic Acid

To circumvent the need for preparing or handling the often-lachrymatory acyl chloride, direct coupling from the carboxylic acid is a highly effective alternative. This pathway relies on an activating agent to convert the carboxylic acid's hydroxyl group into a better leaving group.

Causality and Mechanism: Coupling agents like 1,1'-carbonyldiimidazole (CDI) are exceptionally useful.[9] CDI reacts with the carboxylic acid to form a highly reactive N-acylimidazolide intermediate and releases carbon dioxide and imidazole. This intermediate is then susceptible to nucleophilic attack by N,O-dimethylhydroxylamine. The reaction is clean, as the byproducts are gaseous (CO₂) or easily removed by aqueous workup (imidazole).[9] This method is particularly valuable for sensitive substrates where the harsh conditions of acyl chloride formation (e.g., using thionyl chloride) are not tolerated.[9]

Sources

- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 3. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C6H11NO2 | CID 15643267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Method for synthesizing N, O-dimethylhydroxylamine hydrochloride_Chemicalbook [chemicalbook.com]

- 8. KR20050112690A - Novel process for the preparation of weinreb amide derivatives - Google Patents [patents.google.com]

- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

The Strategic Utility of N-Methoxy-N-methylcyclopropanecarboxamide: A Technical Guide for Synthetic Chemists

Abstract

This technical guide provides an in-depth exploration of N-methoxy-N-methylcyclopropanecarboxamide, a prominent member of the Weinreb amide family of reagents. We will delve into its synthesis, physicochemical properties, and its pivotal role as a stable and versatile precursor for the synthesis of cyclopropyl ketones—valuable synthons in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Power of Controlled Acylation and the Cyclopropane Motif

The synthesis of ketones is a fundamental transformation in organic chemistry. However, the direct acylation of highly reactive organometallic reagents (such as Grignard or organolithium reagents) with traditional acylating agents like acid chlorides or esters is often plagued by over-addition, leading to the formation of tertiary alcohols as undesired byproducts.[1] The advent of N-methoxy-N-methylamides, commonly known as Weinreb amides, revolutionized this area of synthesis.[2]

First reported by Steven M. Weinreb and Steven Nahm in 1981, these amides react with organometallic reagents to form a remarkably stable tetrahedral intermediate, which is chelated by the metal ion.[3] This intermediate resists further nucleophilic attack until it is subjected to an acidic workup, at which point it collapses to cleanly afford the desired ketone.[2][4] This controlled reactivity prevents over-addition and has established the Weinreb amide as a reliable and indispensable tool in the synthetic chemist's arsenal.[1]

When combined with the unique properties of the cyclopropane ring, the Weinreb amide functionality becomes even more powerful. The cyclopropyl group is a highly sought-after motif in medicinal chemistry due to its conformational rigidity and unique electronic properties, which can enhance metabolic stability and binding affinity of drug candidates.[5] Consequently, this compound emerges as a key building block for the efficient and controlled synthesis of valuable cyclopropyl ketones.[6]

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and spectral properties of this compound is essential for its effective use.

Physical Properties

| Property | Value | Source |

| CAS Number | 147356-78-3 | [5] |

| Molecular Formula | C₆H₁₁NO₂ | [5] |

| Molecular Weight | 129.16 g/mol | [5] |

| Appearance | Not specified, likely a colorless to pale yellow liquid or solid | General observation |

| Boiling Point | Predicted: 151.5 ± 23.0 °C | LookChem |

| Density | Predicted: 1.126 ± 0.06 g/cm³ | LookChem |

Spectroscopic Data

Expected Spectroscopic Features for this compound:

-

¹H NMR:

-

The N-CH₃ and O-CH₃ protons are expected to appear as sharp singlets. In some cases, particularly with ortho-substituted benzamides, these signals can appear as broad humps at room temperature due to restricted rotation around the C-N amide bond. The typical chemical shift range for methoxy groups is between 2.4 and 4.4 ppm.[8]

-

The protons on the cyclopropyl ring will exhibit complex splitting patterns due to geminal and vicinal coupling. The methine proton will be a multiplet, and the methylene protons will likely appear as two separate multiplets.

-

-

¹³C NMR:

-

The N-CH₃ and O-CH₃ carbons will appear as distinct signals, typically in the range of 30-40 ppm and 50-65 ppm, respectively.[8]

-

The carbonyl carbon (C=O) will be observed further downfield, generally in the range of 165-175 ppm.

-

The carbons of the cyclopropyl ring will be in the upfield region of the spectrum.

-

-

Infrared (IR) Spectroscopy:

-

A strong absorption band corresponding to the C=O stretch of the amide is expected around 1630-1680 cm⁻¹.

-

The C-O stretching vibration of the methoxy group will likely appear in the 1000-1300 cm⁻¹ region.[9]

-

C-H stretching vibrations of the alkyl and cyclopropyl groups will be observed around 2850-3000 cm⁻¹.

-

Case Study: Spectroscopic Data for N-methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide [7]

-

¹H NMR (400 MHz, CDCl₃): δ 7.81–7.79 (m, 2H), 7.46–7.44 (m, 1H), 7.40–7.25 (m, 4H), 7.12 (d, J = 7.3, 1H), 3.24–3.19 (m, 1H), 3.12 (br s, 3H), 2.91 (br s, 3H), 2.56–2.53 (dd, J = 7.7, 5.2, 1H), 2.10–2.07 (dd, J = 8.4, 5.2, 1H).

-

¹³C NMR (100 MHz, CDCl₃): δ 168.8 (C), 146.7 (C), 143.2 (C), 140.5 (C), 139.6 (C), 127.2 (CH), 127.1 (CH), 126.8 (CH), 122.3 (CH), 119.9 (CH), 119.8 (CH), 118.7 (CH), 61.1 (CH₃), 36.2 (C), 32.6 (CH₃), 31.6 (CH), 19.4 (CH₂).

Synthesis of this compound

The most common and straightforward method for the preparation of Weinreb amides is the reaction of an acid chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base.

Reaction Scheme

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of Weinreb amides from acid chlorides.

Materials:

-

Cyclopropanecarbonyl chloride

-

N,O-dimethylhydroxylamine hydrochloride

-

Pyridine (or Triethylamine)

-

Dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of N,O-dimethylhydroxylamine hydrochloride (1.0 eq) in dichloromethane, add pyridine (2.2 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the mixture for 15-30 minutes at 0 °C.

-

Slowly add a solution of cyclopropanecarbonyl chloride (1.05 eq) in dichloromethane to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding 1 M HCl.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by distillation or column chromatography on silica gel to afford pure this compound.

Causality Behind Experimental Choices:

-

Stoichiometry: A slight excess of the acid chloride is sometimes used to ensure complete consumption of the more valuable N,O-dimethylhydroxylamine. Two equivalents of base are required to neutralize the HCl salt of the hydroxylamine and the HCl generated during the reaction.

-

Temperature Control: The initial reaction is carried out at 0 °C to control the exothermicity of the acylation reaction.

-

Aqueous Workup: The acidic and basic washes are crucial for removing unreacted starting materials, the base, and its hydrochloride salt, ensuring the purity of the final product.

Applications in Synthesis: The Gateway to Cyclopropyl Ketones

The primary application of this compound is in the synthesis of cyclopropyl ketones via reaction with organometallic reagents.[10]

General Reaction Mechanism and Workflow

The reaction proceeds through the nucleophilic addition of the organometallic reagent to the amide carbonyl, forming a stable, five-membered chelated intermediate. This intermediate prevents the common over-addition problem. Subsequent acidic workup hydrolyzes the intermediate to yield the ketone.

Protocol for the Synthesis of a Phenyl Cyclopropyl Ketone

This protocol is based on the reaction of a substituted cyclopropyl Weinreb amide with phenylmagnesium chloride, demonstrating a typical experimental setup.[7]

Materials:

-

This compound (1.0 eq)

-

Phenylmagnesium bromide (or other Grignard/organolithium reagent, 1.2-1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Cool the solution to 0 °C (or -78 °C for more reactive organolithium reagents).

-

Slowly add the Grignard reagent (e.g., phenylmagnesium bromide in THF) to the stirred solution.

-

Allow the reaction to stir at the same temperature for 1-3 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the mixture with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired cyclopropyl ketone.

Scope and Versatility

The Weinreb ketone synthesis is known for its broad substrate scope and functional group tolerance.[1] this compound can be reacted with a wide variety of organometallic reagents to produce a diverse array of cyclopropyl ketones.

| Organometallic Reagent (R-M) | Resulting Ketone | Expected Yield | Notes |

| Methylmagnesium bromide | Methyl cyclopropyl ketone | High | A common and efficient transformation. |

| Phenylmagnesium bromide | Phenyl cyclopropyl ketone | High | As demonstrated in the protocol.[7] |

| n-Butyllithium | n-Butyl cyclopropyl ketone | Good to High | Reaction should be performed at low temperature (-78 °C). |

| Vinylmagnesium bromide | Vinyl cyclopropyl ketone | Good | Provides access to α,β-unsaturated ketones. |

| Alkynylithium reagents | Alkynyl cyclopropyl ketones | Good | Useful for the synthesis of ynone building blocks. |

Comparative Analysis and Advantages

While other methods exist for the synthesis of cyclopropyl ketones, such as the Friedel-Crafts acylation of cyclopropane or the cyclopropanation of α,β-unsaturated ketones, the Weinreb amide approach offers several distinct advantages.[1][2]

-

Selectivity: It effectively prevents the over-addition of organometallic reagents, leading to cleaner reactions and higher yields of the desired ketone.[2]

-

Versatility: The method is compatible with a wide range of organometallic reagents, allowing for the synthesis of a diverse library of cyclopropyl ketones.[1]

-

Stability: this compound is a stable, often purifiable compound, making it easy to handle and store.[2]

-

Mild Conditions: The reactions are typically carried out under mild conditions, which preserves sensitive functional groups elsewhere in the molecule.

Conclusion

This compound stands as a testament to the ingenuity of modern synthetic methodology. It combines the controlled reactivity of the Weinreb amide with the valuable structural features of the cyclopropane ring, providing a reliable and versatile route to cyclopropyl ketones. For scientists engaged in pharmaceutical research and drug development, this reagent is an invaluable tool for the construction of complex molecular architectures, facilitating the exploration of new chemical space and the development of novel therapeutics.

References

-

Preparation of Radical Clocks Bearing Carbonyl Groups: Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide. (2025). National Institutes of Health. Available at: [Link]

-

Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (n.d.). Indian Academy of Sciences. Available at: [Link]

-

Cyclopropyl ketone. (2025). Available at: [Link]

-

The Science Behind Ketone Synthesis: The Weinreb Amide Approach. (n.d.). Available at: [Link]

-

Key Applications of Cyclopropyl Methyl Ketone in Pharma & Agrochemicals. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Moser, A. Methoxy groups just stick out. ACD/Labs. Available at: [Link]

-

Weinreb ketone synthesis. (n.d.). Wikipedia. Available at: [Link]

-

Detection of the Methoxyl Group by Infrared Spectroscopy. (n.d.). Semantic Scholar. Available at: [Link]

-

CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. (n.d.). ElectronicsAndBooks. Available at: [Link]

-

This compound. (n.d.). MySkinRecipes. Available at: [Link]

-

A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. (n.d.). KoreaScience. Available at: [Link]

-

This compound. (n.d.). PubChem. Available at: [Link]

-

Preparation and use of (Methoxymethoxy)Methyllithium: 1-(Hydroxymethyl)Cycloheptanol. (n.d.). Semantic Scholar. Available at: [Link]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. Available at: [Link]

-

Synthesis of (Het)aryl 2-(2-hydroxyaryl)cyclopropyl Ketones. (n.d.). MDPI. Available at: [Link]

-

What IS the Weinreb Amide? (2013). YouTube. Available at: [Link]

-

Synthesis of Weinreb and their Derivatives (A Review). (2020). Oriental Journal of Chemistry. Available at: [Link]

-

This compound (C6H11NO2). (n.d.). PubChemLite. Available at: [Link]

-

13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Available at: [Link]

-

Supporting Information List of Contents 1H and 13C NMR Spectra of Products: 2-10. (n.d.). The Royal Society of Chemistry. Available at: [Link]

-

The Manganese-Catalyzed Cross-Coupling Reaction. (n.d.). DTU Research Database. Available at: [Link]

-

Synthesis of Weinreb and their Derivatives (A-Review). (2019). ResearchGate. Available at: [Link]

Sources

- 1. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 2. hmdb.ca [hmdb.ca]

- 3. youtube.com [youtube.com]

- 4. CYCLOPROPANECARBOXAMIDE synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | C6H11NO2 | CID 15643267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sioc.cas.cn [sioc.cas.cn]

- 7. Preparation of Radical Clocks Bearing Carbonyl Groups: Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9’-fluorene]-2-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. acdlabs.com [acdlabs.com]

- 9. Detection of the Methoxyl Group by Infrared Spectroscopy | Semantic Scholar [semanticscholar.org]

- 10. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

The Weinreb Ketone Synthesis: A Technical Guide to a Cornerstone of Modern Organic Chemistry

For researchers, medicinal chemists, and professionals in drug development, the precise and predictable construction of complex organic molecules is paramount. Among the myriad of synthetic transformations available, the formation of ketones represents a critical step in the assembly of numerous pharmaceutical agents and natural products. The Weinreb ketone synthesis, a robust and highly selective method, has established itself as an indispensable tool in the synthetic chemist's arsenal. This in-depth technical guide provides a comprehensive overview of the core mechanism, practical applications, and field-proven insights into this elegant reaction, empowering scientists to leverage its full potential in their research endeavors.

The Challenge of Ketone Synthesis and the Ingenuity of the Weinreb Amide

The synthesis of ketones via the reaction of organometallic reagents (such as Grignard or organolithium reagents) with common acylating agents like esters or acid chlorides is often plagued by a significant side reaction: over-addition.[1][2][3][4] The initially formed ketone is itself susceptible to nucleophilic attack by a second equivalent of the organometallic reagent, leading to the formation of a tertiary alcohol. This lack of selectivity can severely diminish the yield of the desired ketone and complicate purification processes.

The Weinreb ketone synthesis, first reported by Steven M. Weinreb and Steven Nahm in 1981, elegantly circumvents this problem through the use of a unique functional group: the N-methoxy-N-methylamide, commonly known as the Weinreb amide.[1][5][6] This specially designed amide reacts with a single equivalent of an organometallic reagent to form a highly stable tetrahedral intermediate, which resists further addition.[3][4][7] Subsequent acidic workup then liberates the desired ketone in high yield.[3]

The Core Mechanism: Chelation as the Key to Selectivity

The remarkable selectivity of the Weinreb ketone synthesis is rooted in the formation of a stable, five-membered chelated intermediate.[1][6][8][9] This intermediate is formed upon the nucleophilic addition of the organometallic reagent to the carbonyl carbon of the Weinreb amide.

The mechanism proceeds as follows:

-

Nucleophilic Addition: The organometallic reagent (R'-M) adds to the electrophilic carbonyl carbon of the Weinreb amide, forming a tetrahedral intermediate.

-

Chelation: The metal cation (e.g., MgX⁺ or Li⁺) is coordinated by both the oxygen of the newly formed alkoxide and the methoxy oxygen of the N-methoxy-N-methylamino group. This forms a stable five-membered ring.[1][6][9]

-

Stability of the Intermediate: This chelation stabilizes the tetrahedral intermediate, preventing its collapse to a ketone under the reaction conditions.[1][2][3] This stability is the crucial difference compared to the reaction with esters or acid chlorides, where the intermediate readily eliminates the leaving group to form a ketone that can react further.

-

Hydrolysis: Upon acidic workup, the chelated intermediate is protonated and subsequently hydrolyzes to yield the final ketone product and N,O-dimethylhydroxylamine.[10][11]

Caption: The mechanism of the Weinreb ketone synthesis, highlighting the stable chelated intermediate.

Preparation of Weinreb Amides: A Versatile Starting Point

The success of the Weinreb ketone synthesis begins with the efficient preparation of the Weinreb amide itself. Fortunately, a variety of reliable methods exist to synthesize these crucial intermediates from common starting materials.

From Carboxylic Acids

A common and direct route involves the coupling of a carboxylic acid with N,O-dimethylhydroxylamine hydrochloride.[12] This transformation typically requires a coupling agent to activate the carboxylic acid.

Common Coupling Agents:

-

Carbodiimides: Dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are frequently used.[12]

-

Triazine-based reagents: 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) is another effective option.[10]

-

Phosphonium salts: Reagents like PPh₃/I₂ can also facilitate this amide bond formation.[13]

From Acid Chlorides

The reaction of an acid chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base (e.g., pyridine or triethylamine) is a straightforward and often high-yielding method for preparing Weinreb amides.[1]

From Esters

Esters can be converted to Weinreb amides through direct amidation, often promoted by organoaluminum reagents such as trimethylaluminum (AlMe₃).[5][8]

Experimental Protocol: A Step-by-Step Guide

The following protocols provide a general framework for the synthesis of a Weinreb amide from a carboxylic acid and its subsequent conversion to a ketone.

Synthesis of a Weinreb Amide from a Carboxylic Acid

Materials:

-

Carboxylic acid

-

N,O-dimethylhydroxylamine hydrochloride

-

Coupling agent (e.g., EDC or DCC)

-

Base (e.g., N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA))

-

Anhydrous solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))

Procedure:

-

Dissolve the carboxylic acid in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base (typically 1.1-1.5 equivalents) and stir for a few minutes.

-

Add the coupling agent (1.1-1.2 equivalents) and stir for the recommended activation time (this can vary depending on the agent).

-

Add N,O-dimethylhydroxylamine hydrochloride (1.1-1.2 equivalents) to the reaction mixture.

-

Allow the reaction to stir at room temperature until completion, monitoring by TLC or LC-MS.

-

Upon completion, perform an appropriate aqueous workup to remove the coupling byproducts and excess reagents.

-

Purify the crude product by column chromatography to obtain the pure Weinreb amide.

Synthesis of a Ketone from a Weinreb Amide

Materials:

-

Weinreb amide

-

Organometallic reagent (e.g., Grignard reagent or organolithium reagent)

-

Anhydrous solvent (e.g., THF or diethyl ether)

-

Aqueous acid solution (e.g., 1 M HCl or saturated NH₄Cl) for workup

Procedure:

-

Dissolve the Weinreb amide in the anhydrous solvent in a flame-dried flask under an inert atmosphere.

-

Cool the solution to the appropriate temperature (typically -78 °C to 0 °C).

-

Slowly add the organometallic reagent (1.1-1.5 equivalents) dropwise via syringe.

-

Stir the reaction at the low temperature for the specified time, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction by slowly adding the aqueous acid solution at the low temperature.

-

Allow the mixture to warm to room temperature and perform a standard aqueous workup, typically involving extraction with an organic solvent.

-

Dry the combined organic layers, concentrate, and purify the crude product by column chromatography to yield the desired ketone.

Caption: A generalized experimental workflow for the two-stage Weinreb ketone synthesis.

Advantages and Scope: A Comparative Overview

The Weinreb ketone synthesis offers significant advantages over traditional methods for ketone formation, making it a highly reliable and versatile reaction in organic synthesis.

| Feature | Weinreb Ketone Synthesis | Traditional Methods (e.g., Grignard on Esters) |

| Selectivity | Excellent; stops at the ketone stage.[1][3] | Poor; often leads to over-addition and formation of tertiary alcohols.[1][2] |

| Yield | Generally high for the desired ketone. | Often lower due to side product formation. |

| Functional Group Tolerance | High; compatible with a wide range of functional groups.[1] | Limited; organometallic reagents can react with other electrophilic groups. |

| Reaction Conditions | Typically mild, allowing for the synthesis of sensitive molecules.[3] | Can be harsh, leading to decomposition of starting materials or products. |

| Stoichiometry Control | Less sensitive to the precise stoichiometry of the organometallic reagent. | Requires careful control of stoichiometry to minimize over-addition.[1] |

The scope of the Weinreb ketone synthesis is broad, accommodating a wide variety of both the acyl component and the organometallic reagent.[1] This includes aliphatic, aromatic, and heterocyclic systems, as well as substrates bearing various protecting groups. A vast array of Grignard and organolithium reagents, including those derived from alkyl, vinyl, aryl, and alkynyl halides, have been successfully employed.[1][8]

Conclusion: A Timeless Tool for Modern Synthesis

The Weinreb ketone synthesis stands as a testament to the power of rational design in synthetic methodology. By leveraging the principles of chelation control, this reaction provides a predictable and high-yielding route to a crucial functional group, the ketone. Its broad scope, mild conditions, and, most importantly, its ability to prevent the common problem of over-addition have solidified its place as a cornerstone of modern organic synthesis. For researchers and drug development professionals, a thorough understanding and proficient application of the Weinreb ketone synthesis are essential for the efficient and elegant construction of the complex molecules that drive scientific advancement.

References

-

Weinreb ketone synthesis - Wikipedia. (n.d.). Retrieved January 9, 2026, from [Link]

-

How do you prepare a Weinreb amide? - TutorChase. (n.d.). Retrieved January 9, 2026, from [Link]

-

Seong, M. R., Kim, J. N., Kim, H. R., & Ryu, E. K. (1998). The Reaction of Organometallic Compounds with the Weinreb Amide of 3,7-Dichloroquinoline-8-carboxylic Acid. Synthetic Communications, 28(1), 123-129. [Link]

-

Weinreb Synthesis - Explore the Science & Experts | ideXlab. (n.d.). Retrieved January 9, 2026, from [Link]

-

Khalid, M., Mohammed, S., & Kalo, A. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 206-219. [Link]

-

Hirao, S., Saeki, R., Hattori, T., Naka, T., & Ishihara, H. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega, 7(51), 48183-48193. [Link]

-

Recent Developments in Weinreb Synthesis and their Applications. (n.d.). Retrieved January 9, 2026, from [Link]

-

Weinreb ketone synthesis - Grokipedia. (n.d.). Retrieved January 9, 2026, from [Link]

-

Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). Oriental Journal of Chemistry, 35(6), 1611-1626. [Link]

-

Hirao, S., Saeki, R., Hattori, T., Naka, T., & Ishihara, H. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega, 7(51), 48183-48193. [Link]

-

Weinreb Ketone Synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 9, 2026, from [Link]

-

Guchhait, S. K., & Chaudhary, P. (2013). Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine. ACS Sustainable Chemistry & Engineering, 1(11), 1349-1355. [Link]

-

The Science Behind Ketone Synthesis: The Weinreb Amide Approach. (n.d.). Retrieved January 9, 2026, from [Link]

-

Khalid, M., Mohammed, S., & Kalo, A. (2020). Synthesis of Weinreb and their Derivatives (A-Review). Oriental Journal of Chemistry, 36(2), 206-219. [Link]

-

Recent Developments in Weinreb Synthesis and Their Applications (A-Review). (n.d.). Retrieved January 9, 2026, from [Link]

-

and Aryl Ketones via Sequential 1,2-Addition/Cross- Coupling of Organolithium Reagents with Weinreb Amides. (n.d.). Retrieved January 9, 2026, from [Link]

-

Hirao, S., Saeki, R., Hattori, T., Naka, T., & Ishihara, H. (2022). (PDF) Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N -Triazinylamide/Weinreb Amide by Organometallic Reagents. Retrieved January 9, 2026, from [Link]

-

One-pot sequential 1,2-addition, Pd-catalysed cross-coupling of organolithium reagents with Weinreb amides - Chemical Communications (RSC Publishing). (n.d.). Retrieved January 9, 2026, from [Link]

-

Weinreb ketone synthesis - YouTube. (2022, December 5). Retrieved January 9, 2026, from [Link]

-

Grignard Reaction (RMgX + Weinreb Amide) - Common Organic Chemistry. (n.d.). Retrieved January 9, 2026, from [Link]

-

A. Organolithium Reagents - Organic Chemistry Data. (n.d.). Retrieved January 9, 2026, from [Link]

-

Grignard Reaction-2 | PDF | Chemical Reactions | Amide - Scribd. (n.d.). Retrieved January 9, 2026, from [Link]

-

Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved January 9, 2026, from [Link]

-

Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. - The Royal Society of Chemistry. (n.d.). Retrieved January 9, 2026, from [Link]

-

10 - Organic Syntheses Procedure. (n.d.). Retrieved January 9, 2026, from [Link]

-

Recent Developments in Weinreb Synthesis and Their Applications (A-Review) - ResearchGate. (n.d.). Retrieved January 9, 2026, from [Link]

-

The Art of Ketone Synthesis: Mastering Weinreb Amides with N,O-Dimethylhydroxylamine Hydrochloride - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved January 9, 2026, from [Link]

Sources

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. Weinreb Ketone Synthesis [organic-chemistry.org]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]

- 9. grokipedia.com [grokipedia.com]

- 10. youtube.com [youtube.com]

- 11. scribd.com [scribd.com]

- 12. tutorchase.com [tutorchase.com]

- 13. Simple Synthesis of Amides and Weinreb Amides via Use of PPh3 or Polymer-Supported PPh3 and Iodine - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of N-Methoxy-N-methylcyclopropanecarboxamide in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Utility of the Weinreb Amide in Complex Synthesis

In the landscape of modern organic synthesis, the pursuit of selective and high-yielding transformations is paramount. The N-methoxy-N-methylamide, commonly known as the Weinreb amide, stands as a testament to this endeavor. First introduced in 1981, this functional group has become an indispensable tool for the controlled synthesis of ketones and aldehydes from carboxylic acid derivatives.[1][2] Its remarkable stability and predictable reactivity with potent organometallic reagents circumvent the persistent challenge of over-addition, a common pitfall with more reactive acylating agents like acid chlorides and esters. This guide provides an in-depth exploration of a particularly valuable member of this class: N-Methoxy-N-methylcyclopropanecarboxamide. We will delve into its synthesis, unique reactivity profile, and its strategic application in the synthesis of complex molecules, particularly those of pharmaceutical interest.

The cyclopropyl motif is a highly sought-after structural unit in medicinal chemistry.[3] Its incorporation into drug candidates can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties.[3] this compound serves as a robust and versatile precursor for the introduction of the cyclopropylcarbonyl moiety, making it a key building block in the synthesis of novel therapeutics.[1][4]

The Core Principle: Chelation-Controlled Addition

The efficacy of the Weinreb amide lies in its ability to form a stable, five-membered cyclic tetrahedral intermediate upon nucleophilic attack by an organometallic reagent (e.g., Grignard or organolithium reagents).[2] This stability is attributed to the chelation of the metal cation by both the carbonyl oxygen and the methoxy oxygen.[2] This chelated intermediate is stable at low temperatures and does not collapse to the corresponding ketone until aqueous workup. This prevents the newly formed ketone from reacting further with the excess organometallic reagent, thus avoiding the formation of undesired tertiary alcohol byproducts.[1]

Figure 1: Mechanism of Weinreb Amide Reaction. The stability of the chelated tetrahedral intermediate prevents over-addition of the organometallic reagent.

Synthesis of this compound

The preparation of this compound typically proceeds from cyclopropanecarbonyl chloride, the corresponding acid chloride of cyclopropanecarboxylic acid. This method is efficient and generally high-yielding.

Experimental Protocol: Synthesis from Acid Chloride

This protocol is adapted from standard procedures for Weinreb amide synthesis.

Materials:

-

Cyclopropanecarbonyl chloride

-

N,O-Dimethylhydroxylamine hydrochloride

-

Pyridine or Triethylamine

-

Dichloromethane (anhydrous)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add pyridine or triethylamine (2.2 equivalents) to the stirred suspension.

-

In a separate flask, dissolve cyclopropanecarbonyl chloride (1.0 equivalent) in anhydrous dichloromethane.

-

Add the cyclopropanecarbonyl chloride solution dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound, which can be purified by distillation or column chromatography if necessary.

Figure 2: General workflow for the synthesis of this compound.

Reactivity and Applications in Ketone Synthesis

The primary utility of this compound is its reaction with organometallic reagents to furnish a diverse array of cyclopropyl ketones. This transformation is highly reliable and tolerates a wide range of functional groups on the incoming nucleophile.[1]

Synthesis of Aryl Cyclopropyl Ketones

The reaction with aryl Grignard or aryllithium reagents provides a straightforward route to aryl cyclopropyl ketones, which are valuable intermediates in medicinal chemistry.

Experimental Protocol: Synthesis of Phenyl Cyclopropyl Ketone

This protocol is a representative procedure for the reaction of a Weinreb amide with a Grignard reagent.[5]

Materials:

-

This compound

-

Phenylmagnesium bromide (solution in THF or diethyl ether)

-

Tetrahydrofuran (THF, anhydrous)

-

Saturated aqueous ammonium chloride

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve this compound (1.0 equivalent) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add the solution of phenylmagnesium bromide (1.1 - 1.2 equivalents) dropwise via syringe, maintaining the internal temperature below 5 °C.

-

Stir the mixture at 0 °C for 1-2 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C.

-

Allow the mixture to warm to room temperature and extract with diethyl ether.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude phenyl cyclopropyl ketone can be purified by column chromatography on silica gel.

Synthesis of Alkyl Cyclopropyl Ketones

Similarly, alkyl Grignard and alkyllithium reagents react cleanly to produce the corresponding alkyl cyclopropyl ketones.

| Nucleophile (R'M) | Product (R-CO-R') | Typical Yield (%) |

| Phenylmagnesium bromide | Phenyl Cyclopropyl Ketone | 85-95% |

| Methylmagnesium bromide | Methyl Cyclopropyl Ketone | 80-90% |

| n-Butyllithium | n-Butyl Cyclopropyl Ketone | 82-92% |

| Isopropylmagnesium chloride | Isopropyl Cyclopropyl Ketone | 75-85% |

Table 1: Representative yields for the synthesis of cyclopropyl ketones from this compound. Yields are approximate and can vary based on specific reaction conditions.

Application in Drug Development: A Case for Versatility

The cyclopropyl ketone moiety is a privileged scaffold in numerous biologically active molecules. Its presence can confer conformational rigidity, enhance metabolic stability by blocking sites of oxidation, and modulate electronic properties, thereby improving the overall pharmacological profile of a drug candidate.[5] this compound, as a reliable precursor to this key functional group, plays a crucial role in the early stages of drug discovery and development. For instance, cyclopropyl ketones are key intermediates in the synthesis of certain antiviral and anticancer agents.[5]

Conclusion

This compound is a powerful and versatile reagent in the synthetic chemist's toolbox. Its ability to cleanly and efficiently give rise to a wide range of cyclopropyl ketones, coupled with the inherent value of the cyclopropyl motif in medicinal chemistry, makes it a cornerstone for the synthesis of complex and biologically relevant molecules. The chelation-controlled reactivity of the Weinreb amide functionality ensures high yields and minimizes byproduct formation, streamlining synthetic routes and facilitating the exploration of novel chemical space. For researchers and professionals in drug development, a thorough understanding and application of this reagent can significantly accelerate the synthesis of new chemical entities with therapeutic potential.

References

-

Close, W. J. (1957). An Improved Synthesis of Cyclopropyl Phenyl Ketone and Related Substances. Journal of the American Chemical Society, 79(6), 1455–1458. [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Nugent, J. A., & Levine, Z. G. (2017). N-Methoxy-N-methylcyanoformamide. Organic Syntheses, 94, 184-197. [Link]

-

Wikipedia. (2023). Weinreb ketone synthesis. In Wikipedia. Retrieved from [Link]

-

Wuts, P. G. M. (2023). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. [Link]

-

Fuchs, J. R., et al. (2023). Preparation of Radical Clocks Bearing Carbonyl Groups: Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9'-fluorene]-2-carboxamide. Organic Syntheses, 100, 61-84. [Link]

-

Grokipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]

-

Sibi, M. P. (1993). Chemistry of N-Methoxy-N-methylamides. Applications in Synthesis. A Review. Organic Preparations and Procedures International, 25(1), 15-40. [Link]

Sources

- 1. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. This compound [myskinrecipes.com]

- 5. Preparation of Radical Clocks Bearing Carbonyl Groups: Synthesis of N-Methoxy-N-methylspiro[cyclopropane-1,9’-fluorene]-2-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

The Advent and Utility of N-Methoxy-N-methylcyclopropanecarboxamide: A Technical Guide

Abstract

The cyclopropyl group is a recurring motif in a multitude of biologically active molecules, prized for its ability to impart unique conformational constraints and metabolic stability. When coupled with the robust and versatile chemistry of the Weinreb amide, it gives rise to powerful synthetic building blocks. This technical guide delves into the core aspects of one such building block: N-Methoxy-N-methylcyclopropanecarboxamide. We will explore its conceptual discovery within the broader context of Weinreb amide chemistry, detail its synthesis with field-proven protocols, analyze its physicochemical and spectroscopic properties, and illuminate its strategic applications in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical sectors.

Introduction: The Strategic Marriage of a Strained Ring and a Stable Amide

The relentless pursuit of novel molecular architectures in drug discovery and crop science necessitates a toolkit of reliable and versatile chemical intermediates. The cyclopropane ring, a three-membered carbocycle, has emerged as a "privileged" structural element. Its inherent ring strain translates into a unique pseudo-unsaturated character, allowing it to act as a rigid conformational anchor and often leading to enhanced binding affinity and improved pharmacokinetic profiles of parent molecules.

Parallel to the rise of the cyclopropyl group, the development of the N-methoxy-N-methylamide, or Weinreb amide, by Steven M. Weinreb and Steven Nahm in 1981, marked a significant milestone in organic synthesis.[1] This functional group's remarkable ability to react with organometallic reagents to furnish ketones, without the common issue of over-addition to the tertiary alcohol, solved a long-standing challenge in carbonyl chemistry.[1]

The conceptual "discovery" of this compound, therefore, lies not in a singular serendipitous event, but in the logical and strategic fusion of these two powerful concepts. By acylating N,O-dimethylhydroxylamine with a cyclopropanecarbonyl moiety, a reagent is created that seamlessly introduces the desirable cyclopropyl ketone functionality into a wide array of molecules.